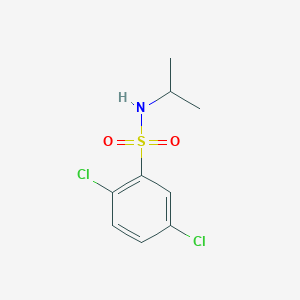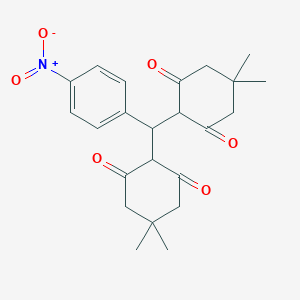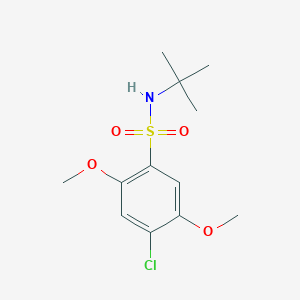![molecular formula C15H23NO2S B273548 1-[(2,4-Dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B273548.png)
1-[(2,4-Dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2,4-Dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine is a chemical compound that is commonly used in scientific research. It is a piperidine derivative that is known for its ability to selectively inhibit certain enzymes, making it a valuable tool for studying various biological processes.
Wirkmechanismus
The mechanism of action of 1-[(2,4-Dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine involves the binding of the compound to the active site of the enzyme it is targeting. In the case of GSK-3β, the compound binds to the ATP-binding site of the enzyme, preventing it from carrying out its normal function. This inhibition can be reversible or irreversible, depending on the specific compound being used.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[(2,4-Dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine depend on the specific enzyme being targeted. In the case of GSK-3β, inhibition of this enzyme has been shown to have various effects on cellular processes such as glucose metabolism, gene expression, and cell signaling. Additionally, inhibition of GSK-3β has been shown to have potential therapeutic effects in diseases such as Alzheimer's and bipolar disorder.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-[(2,4-Dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine in lab experiments is its ability to selectively inhibit certain enzymes. This allows researchers to study the effects of specific enzymes on various biological processes. Additionally, the compound is relatively easy to synthesize and purify, making it readily available for use in research. However, one limitation of using this compound is that it may not be effective in inhibiting all enzymes, and researchers must carefully select the appropriate compound for their specific research needs.
Zukünftige Richtungen
There are many potential future directions for research involving 1-[(2,4-Dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine. One area of research is the development of new compounds that can selectively inhibit other enzymes involved in various biological processes. Additionally, researchers may investigate the potential therapeutic effects of inhibiting other enzymes using compounds similar to 1-[(2,4-Dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine. Finally, researchers may investigate the potential use of this compound in combination with other drugs to treat various diseases.
Synthesemethoden
The synthesis of 1-[(2,4-Dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine involves the reaction of 2,4-dimethylbenzenesulfonyl chloride with 3,5-dimethylpiperidine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified using various methods such as column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
1-[(2,4-Dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine is commonly used in scientific research as a tool to selectively inhibit certain enzymes. It has been shown to be particularly effective in inhibiting the enzyme GSK-3β, which is involved in various biological processes such as cell signaling, metabolism, and gene expression. By inhibiting GSK-3β, researchers can study the effects of this enzyme on various biological processes and potentially develop new treatments for diseases such as Alzheimer's and bipolar disorder.
Eigenschaften
Produktname |
1-[(2,4-Dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine |
|---|---|
Molekularformel |
C15H23NO2S |
Molekulargewicht |
281.4 g/mol |
IUPAC-Name |
1-(2,4-dimethylphenyl)sulfonyl-3,5-dimethylpiperidine |
InChI |
InChI=1S/C15H23NO2S/c1-11-5-6-15(14(4)8-11)19(17,18)16-9-12(2)7-13(3)10-16/h5-6,8,12-13H,7,9-10H2,1-4H3 |
InChI-Schlüssel |
UWVDKTIAPZLACN-UHFFFAOYSA-N |
SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=C(C=C(C=C2)C)C)C |
Kanonische SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=C(C=C(C=C2)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![N-[4-(dimethylaminodiazenyl)phenyl]sulfonylethanimidate](/img/structure/B273486.png)

![2-[1,3-Benzodioxol-5-yl(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)methyl]-3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B273492.png)

![3,4-diphenylpyrimido[4',5':4,5]thieno[2,3-c]pyridazine-8(7H)-thione](/img/structure/B273498.png)

